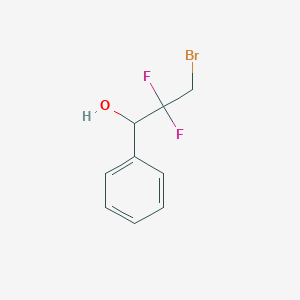

3-Bromo-2,2-difluoro-1-phenylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the international rules of chemical nomenclature . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.

Synthesis Analysis

This involves the methods and steps used to synthesize the compound in the laboratory. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Molecular Ion Study and Elimination Processes

Research has delved into the molecular ion behavior of compounds similar to "3-Bromo-2,2-difluoro-1-phenylpropan-1-ol," focusing on their elimination processes and the migration of bromine atoms within the molecular ion. Such studies contribute to understanding the mechanistic aspects of organic reactions, offering insights into the formation and behavior of ionized compounds under specific conditions (Yamaoka, Fokkens, & Nibbering, 1999).

Reductive Elimination in Vicinal Dibromides

The electrochemical reduction of dibromo derivatives and the subsequent formation of olefins through a cleavage and reduction process have been studied. This research highlights the potential applications of "this compound" in synthesizing new organic compounds via reductive elimination, emphasizing the role of substituents in influencing reaction pathways (Andrieux, Gorande, & Savéant, 1994).

Synthesis of Bromoflavones

Studies on the synthesis of bromoflavones under solvent-free conditions using grinding techniques demonstrate the versatility of brominated compounds in organic synthesis. These methodologies offer environmentally friendly alternatives for the synthesis of complex organic molecules, showcasing the potential utility of "this compound" in green chemistry applications (Jakhar & Makrandi, 2012).

Radical Reactions and Photolysis Studies

Investigations into the behavior of alkyl radicals containing beta-leaving groups provide insights into the formation and reactivity of olefin cation radicals. Such studies are crucial for understanding the photolysis and radical-mediated reactions of brominated compounds, potentially including "this compound" (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Asymmetric Polymerization

The asymmetric polymerization of 3-phenylpropanal with Grignard reagent complexes illustrates the synthetic utility of brominated compounds in creating optically active polymers. This application signifies the role of "this compound" in materials science, particularly in synthesizing polymers with specific chiral properties (Choi, Yashima, & Okamoto, 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-bromo-2,2-difluoro-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXMPTCWPFQGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CBr)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)

![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)

![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)

![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)

![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)